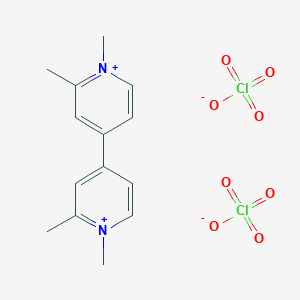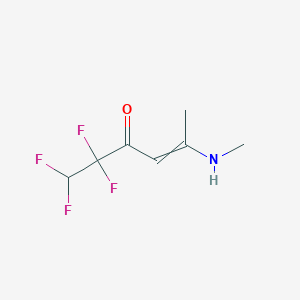
1,1,2,2-Tetrafluoro-5-(methylamino)hex-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrafluoro-5-(methylamino)hex-4-en-3-one is a fluorinated organic compound with the molecular formula C7H10F4NO. This compound is characterized by the presence of four fluorine atoms, a methylamino group, and a hex-4-en-3-one backbone. Fluorinated compounds are known for their unique chemical properties, including high stability and reactivity, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrafluoro-5-(methylamino)hex-4-en-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable hex-4-en-3-one derivative using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions, including low temperatures and inert atmosphere, to ensure selective fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can also be employed to achieve high purity and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,2-Tetrafluoro-5-(methylamino)hex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, where nucleophiles like hydroxide (OH-) or alkoxide (RO-) replace fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or alkoxylated derivatives.
Applications De Recherche Scientifique
1,1,2,2-Tetrafluoro-5-(methylamino)hex-4-en-3-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrafluoro-5-(methylamino)hex-4-en-3-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may inhibit or activate enzymes, receptors, or ion channels, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrafluoro-N,N-dimethylethylamine: A fluorinated amine with similar structural features but different functional groups.
1,1,2,2-Tetrafluoroethane: A simple fluorinated hydrocarbon used as a refrigerant and propellant.
1,1,2,2-Tetrafluoro-5-sulfanylhept-4-en-3-one: A related compound with a sulfanyl group instead of a methylamino group.
Uniqueness
1,1,2,2-Tetrafluoro-5-(methylamino)hex-4-en-3-one is unique due to its specific combination of fluorine atoms and a methylamino group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
92676-68-1 |
|---|---|
Formule moléculaire |
C7H9F4NO |
Poids moléculaire |
199.15 g/mol |
Nom IUPAC |
1,1,2,2-tetrafluoro-5-(methylamino)hex-4-en-3-one |
InChI |
InChI=1S/C7H9F4NO/c1-4(12-2)3-5(13)7(10,11)6(8)9/h3,6,12H,1-2H3 |
Clé InChI |
XWHAZVHGDGAGJE-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)C(C(F)F)(F)F)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


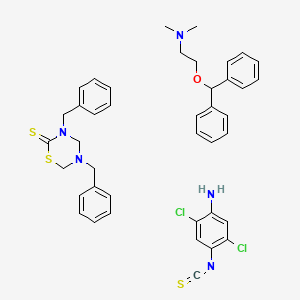
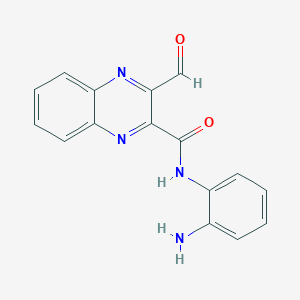
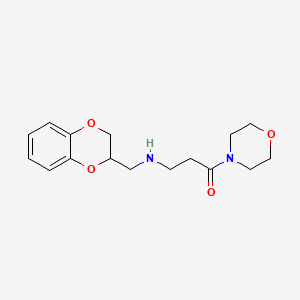
![1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione](/img/structure/B14344032.png)

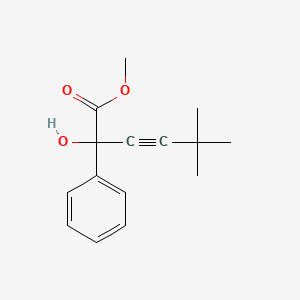


![1-Oxaspiro[2.5]oct-4-ene](/img/structure/B14344065.png)
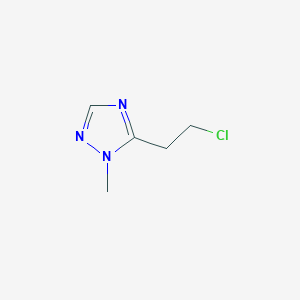

![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)

